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molecular formula C12H16ClFN2S B8335370 N-(3-chloro-5-fluorophenyl)-N'-t-pentylthiourea

N-(3-chloro-5-fluorophenyl)-N'-t-pentylthiourea

Cat. No. B8335370
M. Wt: 274.79 g/mol
InChI Key: CQHJRGPKLIWPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05087640

Procedure details

To a solution of 3.5 g of N-(3-chloro-5-fluorophenyl)-N'-t-pentylthiourea produced in Example A-12 in 20 ml of dichloromethane were added 7.4 g of triphenylphosphine, 4.9 g of carbon tetrachloride and 2.85 g of triethylamine. The mixture was refluxed for 2 hours and evaporated in vacuo. The residue was extracted with petroleum ether and the extract was evaporated in vacuo to give N-(3-chloro-5-fluorophenyl)-N'-t-pentylcarbodiimide as an oil. To a solution of this oil in 20 ml of DMF were added 1.31 g of cyanamide and 2 ml of diisopropylethylamine. The mixture was stirred at 100° C. for 15 hours, cooled to room temperature, poured into ice-water and extracted with ethyl acetate. The extract was evaporated in vacuo. The residue was chromatographed on a silica gel column using chloroform as a solvent and recrystallized from isopropyl alcohol to give 1.0 g of the title compound as colorless needles melting at 130°-131.0° C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
2.85 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]([NH:12][C:13]([CH2:16][CH3:17])([CH3:15])[CH3:14])=S)[CH:5]=[C:6]([F:8])[CH:7]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)Cl.C(N(CC)CC)C>ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]([N:9]=[C:10]=[N:12][C:13]([CH2:16][CH3:17])([CH3:14])[CH3:15])[CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)F)NC(=S)NC(C)(C)CC
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4.9 g
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
2.85 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with petroleum ether
CUSTOM
Type
CUSTOM
Details
the extract was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)F)N=C=NC(C)(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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